molecular formula C11H8Cl2N2O B8642278 4-(2,3-Dichlorophenyl)-1H-pyrrole-3-carboxamide CAS No. 103999-47-9

4-(2,3-Dichlorophenyl)-1H-pyrrole-3-carboxamide

Cat. No.: B8642278
CAS No.: 103999-47-9
M. Wt: 255.10 g/mol
InChI Key: SSNSHKKIAFJOTF-UHFFFAOYSA-N
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Description

4-(2,3-Dichlorophenyl)-1H-pyrrole-3-carboxamide is a useful research compound. Its molecular formula is C11H8Cl2N2O and its molecular weight is 255.10 g/mol. The purity is usually 95%.
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Properties

CAS No.

103999-47-9

Molecular Formula

C11H8Cl2N2O

Molecular Weight

255.10 g/mol

IUPAC Name

4-(2,3-dichlorophenyl)-1H-pyrrole-3-carboxamide

InChI

InChI=1S/C11H8Cl2N2O/c12-9-3-1-2-6(10(9)13)7-4-15-5-8(7)11(14)16/h1-5,15H,(H2,14,16)

InChI Key

SSNSHKKIAFJOTF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)C2=CNC=C2C(=O)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 4-(2,3-dichlorophenyl)pyrrole-3-carboxylic acid (2.43 g, 9.5 mmol) and triethylamine (7 mL, 50 mmol) in tetrahydrofuran is stirred for 15 minutes at room temperature and concentrated in vacuo to obtain a residue. A mixture of the residue, thionyl chloride (2.77 mL, 38 mmol) and N,N-dimethylformamide (0.73 mL, 9.5 mmol) is stirred overnight at room temperature and concentrated in vacuo to obtain a yellow oil. The oil is added to a concentrated ammonia solution and stirred for 1 hour. This mixture is filtered to give a solid. The solid is washed with water, dried and chromatographed using silica gel and a 4:1 hexanes/ethyl acetate mixture to obtain the title product as a white solid (1.6 g, mp 185°-190° C.).
Quantity
2.43 g
Type
reactant
Reaction Step One
Quantity
7 mL
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reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
2.77 mL
Type
reactant
Reaction Step Two
Quantity
0.73 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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